molecular formula C8H4BrFS B3031885 4-Bromo-5-fluoro-1-benzothiophene CAS No. 826995-66-8

4-Bromo-5-fluoro-1-benzothiophene

Cat. No.: B3031885
CAS No.: 826995-66-8
M. Wt: 231.09
InChI Key: UTTXDQNAXUGSDF-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science. The presence of bromine and fluorine atoms in the benzothiophene ring enhances its reactivity and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-1-benzothiophene can be achieved through several methods. One common approach involves the bromination and fluorination of benzothiophene derivatives. For instance, starting with 1-benzothiophene, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. Fluorination can then be achieved using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted benzothiophene derivatives, while oxidation with potassium permanganate can produce benzothiophene dioxides .

Scientific Research Applications

4-Bromo-5-fluoro-1-benzothiophene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-1-benzothiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-benzothiophene
  • 5-Fluoro-1-benzothiophene
  • 4-Chloro-5-fluoro-1-benzothiophene

Uniqueness

4-Bromo-5-fluoro-1-benzothiophene is unique due to the simultaneous presence of both bromine and fluorine atoms in the benzothiophene ring. This dual substitution enhances its reactivity and potential for diverse chemical transformations compared to similar compounds with only one halogen atom. Additionally, the combination of bromine and fluorine can impart unique electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-5-fluoro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTXDQNAXUGSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C(=C1F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70837224
Record name 4-Bromo-5-fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70837224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826995-66-8
Record name 4-Bromo-5-fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70837224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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